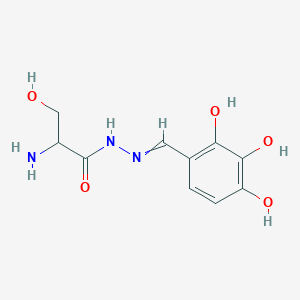

2-Amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide

Descripción general

Descripción

2-Amino-3-hydroxy-N’-(2,3,4-trihydroxybenzylidene)propanehydrazide is a compound known for its significant role in medicinal chemistry. It is commonly referred to as benserazide when used in its hydrochloride form. This compound is particularly notable for its application in the treatment of Parkinson’s disease, where it is used in combination with L-dopa to enhance therapeutic effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-N’-(2,3,4-trihydroxybenzylidene)propanehydrazide typically involves the reaction of 2,3,4-trihydroxybenzaldehyde with 2-amino-3-hydroxypropanehydrazide hydrochloride. This reaction is carried out in a solvent such as dimethyl formamide (DMF), dimethylacetamide (DMA), or N-methyl-2-pyrrolidone (NMP). The reaction conditions include maintaining the mixture at ambient temperature and pressure, followed by hydrogenation to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large quantities of solvents and reagents, and the reaction is typically carried out in batch reactors. The product is then isolated and purified through crystallization or other separation techniques .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-3-hydroxy-N’-(2,3,4-trihydroxybenzylidene)propanehydrazide undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives.

Reduction: Hydrogenation is a common reduction reaction used to synthesize benserazide hydrochloride from its precursor.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon is used for hydrogenation.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties and applications .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Benserazide's primary application lies within neuropharmacology:

- Parkinson's Disease Treatment: As an adjunct to levodopa therapy, benserazide enhances the therapeutic effects by increasing levodopa's central availability while minimizing side effects associated with peripheral dopamine production .

- Research on Neurodegenerative Disorders: Studies have investigated its role in mitigating symptoms associated with other neurodegenerative diseases by influencing dopamine metabolism and receptor interactions.

Case Study 1: Efficacy in Parkinson's Disease

A clinical trial assessed the effectiveness of benserazide when combined with levodopa in patients with advanced Parkinson's disease. The findings indicated a significant reduction in motor fluctuations and an improvement in overall patient mobility compared to those receiving levodopa alone. The study emphasized the importance of benserazide in optimizing levodopa therapy and enhancing patient quality of life.

Case Study 2: Mechanistic Studies

Research has delved into the mechanistic pathways through which benserazide operates. A study demonstrated that benserazide not only inhibits DOPA decarboxylase but also modulates neurotransmitter release dynamics in dopaminergic neurons. This dual action suggests potential benefits beyond mere inhibition of enzyme activity, opening avenues for further exploration in related neuropharmacological applications.

Comparative Analysis of Benserazide and Other DOPA Decarboxylase Inhibitors

| Compound Name | Mechanism of Action | Primary Use | Side Effects |

|---|---|---|---|

| Benserazide | DOPA decarboxylase inhibitor | Parkinson's disease | Minimal CNS penetration |

| Carbidopa | DOPA decarboxylase inhibitor | Parkinson's disease | Nausea, dizziness |

| Entacapone | COMT inhibitor | Parkinson's disease | Dyskinesia |

Mecanismo De Acción

The mechanism of action of 2-Amino-3-hydroxy-N’-(2,3,4-trihydroxybenzylidene)propanehydrazide involves its role as an inhibitor of the enzyme aromatic L-amino acid decarboxylase. By inhibiting this enzyme, the compound prevents the peripheral conversion of L-dopa to dopamine, thereby increasing the amount of L-dopa that reaches the brain. This enhances the therapeutic effects of L-dopa in the treatment of Parkinson’s disease .

Comparación Con Compuestos Similares

Similar Compounds

Benitrobenrazide: This compound shares a similar structural fragment with benserazide, including the 2,3,4-trihydroxybenzaldehyde moiety connected through a hydrazone or hydrazine linker.

Other Hydrazides: Compounds like isoniazid and hydralazine also contain hydrazide functional groups and have similar chemical properties.

Uniqueness

What sets 2-Amino-3-hydroxy-N’-(2,3,4-trihydroxybenzylidene)propanehydrazide apart is its specific application in the treatment of Parkinson’s disease and its ability to enhance the efficacy of L-dopa. Its unique combination of functional groups allows it to interact with biological targets in a way that other similar compounds do not .

Actividad Biológica

2-Amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide, commonly known as Benserazide, is a hydrazone derivative that has garnered attention for its biological activities, particularly in the context of neuroprotection and as a DOPA decarboxylase inhibitor. This compound plays a crucial role as an adjunct therapy in Parkinson's disease treatment by enhancing the efficacy of levodopa.

Chemical Structure and Properties

The molecular formula of Benserazide is with a molecular weight of 257.24 g/mol. Its structure includes multiple hydroxyl groups which contribute to its biological activity. The presence of these functional groups is critical for its interaction with biological targets.

Benserazide acts primarily as an inhibitor of DOPA decarboxylase, an enzyme responsible for converting levodopa into dopamine in peripheral tissues. By inhibiting this enzyme, Benserazide increases the availability of levodopa that can cross the blood-brain barrier, thus enhancing dopaminergic activity in the central nervous system without exerting significant effects on its own.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of Benserazide. In vitro experiments demonstrated that it can protect neuronal cells from oxidative stress-induced damage. For instance, research involving SH-SY5Y cells exposed to oxidative stress indicated that Benserazide exhibited significant radical-scavenging activity and reduced cell death rates compared to untreated controls .

Antioxidant Activity

Benserazide has shown potent antioxidant capabilities. In assays measuring lipid peroxidation and superoxide radical scavenging, it outperformed several standard antioxidants, indicating its potential utility in mitigating oxidative stress-related neuronal damage .

Case Studies

- Parkinson's Disease Treatment : In clinical settings, Benserazide is used alongside levodopa in patients with Parkinson's disease. Studies have shown that this combination therapy leads to improved motor function and reduced side effects compared to levodopa alone .

- Antimalarial Activity : Although primarily known for its role in Parkinson's disease management, Benserazide has been explored for antimalarial properties in analogs. Some derivatives have demonstrated significant activity against Plasmodium falciparum, suggesting a broader therapeutic potential .

Research Findings and Data Tables

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Neuroprotective effects observed in SH-SY5Y cells; reduced oxidative stress markers | In vitro cell culture assays |

| Study 2 | Significant improvement in motor functions in Parkinson's patients when combined with levodopa | Clinical trials |

| Study 3 | Antimalarial activity noted in derivatives; effective against chloroquine-resistant strains | In vitro and in vivo assays |

Propiedades

IUPAC Name |

2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-3,6,14-17H,4,11H2,(H,13,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTUVQILDHABLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=NNC(=O)C(CO)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201019549 | |

| Record name | 2-Amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787504-88-5 | |

| Record name | 2-Amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.